3-Methoxycyclohexane-1-sulfonyl chloride
Overview
Description
3-Methoxycyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycyclohexane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:
3-Methoxycyclohexanol+Chlorosulfonic Acid→3-Methoxycyclohexane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methoxycyclohexane-1-sulfonic acid.
Reduction: It can be reduced to form 3-methoxycyclohexane-1-sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
3-Methoxycyclohexane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-Methoxycyclohexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it may modify proteins or other biomolecules by reacting with amino groups .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis, known for its stability and ease of handling.
Benzenesulfonyl Chloride: A sulfonyl chloride with an aromatic ring, offering different reactivity and applications.
Uniqueness
3-Methoxycyclohexane-1-sulfonyl chloride is unique due to its cyclohexane ring structure with a methoxy group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
3-methoxycyclohexane-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAUOHSZLJFCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592789-64-4 | |
Record name | 3-methoxycyclohexane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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